molecular formula C8H8ClNO B8611531 5-chloro-6-ethylpyridine-3-carbaldehyde

5-chloro-6-ethylpyridine-3-carbaldehyde

Cat. No.: B8611531
M. Wt: 169.61 g/mol
InChI Key: ARSDJVYKFGLXBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-6-ethylpyridine-3-carbaldehyde is an organic compound with the molecular formula C8H8ClNO. It is a derivative of pyridine, where the pyridine ring is substituted with a chloro group at the 5-position, an ethyl group at the 6-position, and an aldehyde group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-ethylpyridine-3-carbaldehyde typically involves the functionalization of a pyridine ring. One common method is the Vilsmeier-Haack reaction, which introduces the formyl group (CHO) into the pyridine ring. This reaction involves the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the aldehyde group .

Industrial Production Methods

Industrial production of this compound may involve large-scale Vilsmeier-Haack reactions or other proprietary methods developed for efficiency and cost-effectiveness. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-ethylpyridine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-chloro-6-ethylpyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-6-ethylpyridine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The chloro and ethyl groups can influence the compound’s reactivity and binding affinity .

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

5-chloro-6-ethylpyridine-3-carbaldehyde

InChI

InChI=1S/C8H8ClNO/c1-2-8-7(9)3-6(5-11)4-10-8/h3-5H,2H2,1H3

InChI Key

ARSDJVYKFGLXBY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=N1)C=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

MnO2 (620 mg, 7.13 mmol) was added to a solution of (5-chloro-6-ethyl-3-pyridinyl)methanol (103 mg, 0.600 mmol) in DCM (4 ml) and the mixture was stirred at room temperature overnight. TLC (10% DCM/MeOH) showed starting material remaining. An excess of MnO2 (261 mg, 3.00 mmol) was added. After stirring for 3 h, the reaction went to completion. The resulting suspension was filtered and washed with DCM. The filtrate was concentrated under reduced pressure to give 52 mg of the title compound as colourless oil.
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
103 mg
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
620 mg
Type
catalyst
Reaction Step Two
Name
Quantity
261 mg
Type
catalyst
Reaction Step Three

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